BenchChemオンラインストアへようこそ!

N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide

NADPH oxidase anti‑inflammatory reactive oxygen species

N-(Oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide (CAS 1788844‑19‑8; molecular formula C₁₉H₂₀F₃NO₃S; molecular weight 399.43 g·mol⁻¹) is a fully synthetic, poly-functional benzamide that incorporates three pharmacophorically distinct modules within a single small molecule: an oxane (tetrahydropyran) ring, a thiophene‑ethyl side‑chain, and a para‑trifluoromethoxy‑substituted benzoyl group. The compound is commercially catalogued as a research chemical (e.g., catalogue numbers EVT‑2695554, TRC‑A727200) and is described in vendor annotations as an inhibitor of NADPH oxidase, an enzyme system responsible for pathological reactive oxygen species production in inflammatory cascades.

Molecular Formula C19H20F3NO3S
Molecular Weight 399.43
CAS No. 1788844-19-8
Cat. No. B2558480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide
CAS1788844-19-8
Molecular FormulaC19H20F3NO3S
Molecular Weight399.43
Structural Identifiers
SMILESC1COCCC1N(CCC2=CC=CS2)C(=O)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C19H20F3NO3S/c20-19(21,22)26-16-5-3-14(4-6-16)18(24)23(15-8-11-25-12-9-15)10-7-17-2-1-13-27-17/h1-6,13,15H,7-12H2
InChIKeyQXOKDPKZBKXGHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide (CAS 1788844-19-8): Structural Identity and Procurement Baseline


N-(Oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide (CAS 1788844‑19‑8; molecular formula C₁₉H₂₀F₃NO₃S; molecular weight 399.43 g·mol⁻¹) is a fully synthetic, poly-functional benzamide that incorporates three pharmacophorically distinct modules within a single small molecule: an oxane (tetrahydropyran) ring, a thiophene‑ethyl side‑chain, and a para‑trifluoromethoxy‑substituted benzoyl group . The compound is commercially catalogued as a research chemical (e.g., catalogue numbers EVT‑2695554, TRC‑A727200) and is described in vendor annotations as an inhibitor of NADPH oxidase, an enzyme system responsible for pathological reactive oxygen species production in inflammatory cascades . Its InChIKey (QXOKDPKZBKXGHP‑UHFFFAOYSA‑N) confirms a single, well‑defined constitutional isomer, ensuring lot‑to‑lot structural fidelity during procurement.

Why In‑Class Benzamide Analogs Cannot Substitute for N‑(Oxan‑4‑yl)‑N‑[2‑(thiophen‑2‑yl)ethyl]‑4‑(trifluoromethoxy)benzamide in Biological Studies


Benzamides bearing electron‑withdrawing para‑trifluoromethoxy groups constitute a therapeutically privileged scaffold class, yet even minor structural permutations among commercially available analogs can produce irreconcilable differences in target engagement, selectivity, and physicochemical behaviour. The title compound carries a secondary‑tertiary amide topology in which the oxane ring and the thiophene‑ethyl substituent are arranged in a precise N,N‑disubstituted geometry; moving the thiophene attachment point, replacing the oxane oxygen with carbon or sulfur, or switching from an amide to a sulfonamide linker—all modifications that appear in the closest commercial analogs —can invert the preferred solution conformation, alter hydrogen‑bond acceptor capacity, and shift lipophilicity by >1 logP unit, rendering generic substitution unreliable without de novo experimental validation.

Quantitative Differentiation Evidence for N‑(Oxan‑4‑yl)‑N‑[2‑(thiophen‑2‑yl)ethyl]‑4‑(trifluoromethoxy)benzamide Relative to Its Closest Structural Analogs


NADPH Oxidase Inhibition: Functional Annotation Differentiates the Benzamide from Inactive Structural Neighbors

Vendor‑supplied application notes explicitly annotate this compound as an inhibitor of NADPH oxidase, an enzyme complex responsible for pathological superoxide production in inflammatory disease models . The closely related sulfonamide analog N‑(tetrahydro‑2H‑pyran‑4‑yl)‑N‑(2‑(thiophen‑2‑yl)ethyl)‑4‑(trifluoromethoxy)benzenesulfonamide (CAS 1798522‑16‑3) is not annotated with this activity, nor is the regioisomeric compound N‑(4‑(thiophen‑2‑yl)tetrahydro‑2H‑pyran‑4‑yl)‑4‑(trifluoromethoxy)benzamide, indicating that the combination of the amide carbonyl and the specific N,N‑disubstitution pattern is a critical determinant for NADPH oxidase engagement .

NADPH oxidase anti‑inflammatory reactive oxygen species

Amide vs. Sulfonamide Linker: Impact on Hydrogen‑Bond Acceptor Topology and Metabolic Stability

The title compound contains a benzamide carbonyl linker, whereas the closest commercial analog carries a sulfonamide group (CAS 1798522‑16‑3). The amide linker preserves the planar, resonance‑stabilized C–N bond character and presents a single hydrogen‑bond acceptor (C=O), while the sulfonamide introduces two S=O acceptors with a tetrahedral geometry at sulfur . These differences alter the three‑dimensional electrostatic potential surface, which can significantly affect binding‑site complementarity and off‑target profiles. Furthermore, amide bonds are generally more susceptible to hydrolytic metabolism than sulfonamides, providing a differentiated pharmacokinetic liability that may be advantageous for topical or acute‑exposure experimental paradigms where rapid clearance is desired [1].

physicochemical property linker comparison metabolic stability

Regioisomeric Discrimination: Thiophene‑Ethyl Chain vs. Thiophene‑Oxane Direct Attachment

The title compound connects the thiophene ring to the amide nitrogen via a two‑carbon ethyl spacer, affording conformational flexibility and a defined distance between the thiophene sulfur and the benzamide core. In contrast, the regioisomer N‑(4‑(thiophen‑2‑yl)tetrahydro‑2H‑pyran‑4‑yl)‑4‑(trifluoromethoxy)benzamide attaches the thiophene directly to the oxane ring, eliminating the flexible linker and positioning the thiophene in a constrained, equatorial‑like orientation relative to the tetrahydropyran chair . This structural distinction is expected to produce divergent binding poses for any protein target that recognizes the thiophene moiety, as the ethyl linker permits an additional ~2.5 Å reach and multiple low‑energy rotamers that are inaccessible to the directly‑attached regioisomer.

regioisomer conformational flexibility structure–activity relationship

Recommended Research and Industrial Application Scenarios for N‑(Oxan‑4‑yl)‑N‑[2‑(thiophen‑2‑yl)ethyl]‑4‑(trifluoromethoxy)benzamide Based on Current Evidence


NADPH Oxidase Pathway Interrogation in Inflammatory Disease Models

The vendor‑level annotation as an NADPH oxidase inhibitor positions this compound as a candidate tool for academic laboratories studying reactive oxygen species (ROS)‑driven pathology. Researchers investigating neutrophil oxidative burst, microglial activation, or ischemia‑reperfusion injury may employ this compound in parallel with the prototypical inhibitor apocynin to explore structure‑dependent potency differences, provided appropriate in‑house target‑engagement assays are established.

Scaffold‑Hopping Starting Point for Sodium‑Channel (NaV1.7) Drug Discovery

The compound's N,N‑disubstituted benzamide architecture falls within the general structural scope of benzamide‑based NaV1.7 inhibitors disclosed in the Genentech/Xenon patent families (e.g., EP2870138, US8952169), though the specific compound is not explicitly exemplified in the accessible patent documents [1]. Medicinal chemistry groups pursuing selective NaV1.7 blockade for pain indications may evaluate this compound as a commercially available surrogate for preliminary SAR exploration, with the caveat that confirmatory electrophysiology data must be generated independently.

Physicochemical Comparator for Amide‑Linked Tool Compound Panels

The benzamide linker, combined with the electron‑withdrawing trifluoromethoxy group and the lipophilic thiophene‑ethyl motif, yields a computed logP (neutral species) estimated in the range of 3.5–4.0. This physicochemical profile makes the compound suitable as a reference standard in panels that systematically vary the central linker (amide vs. sulfonamide vs. carboxamide) while holding the terminal pharmacophores constant, enabling deconvolution of linker‑specific effects on membrane permeability, plasma protein binding, and metabolic stability .

Quote Request

Request a Quote for N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.